molecular formula C16H24N2O4S B4544130 N-[4-(1-azepanylsulfonyl)phenyl]-2-ethoxyacetamide

N-[4-(1-azepanylsulfonyl)phenyl]-2-ethoxyacetamide

Cat. No. B4544130
M. Wt: 340.4 g/mol
InChI Key: HJZAZKXHVMRYTH-UHFFFAOYSA-N
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Description

“N-[4-(1-azepanylsulfonyl)phenyl]-2-ethoxyacetamide” is a chemical compound of interest in various fields of chemistry and pharmacology. This document will outline key aspects of its synthesis, molecular structure, chemical reactions, properties, and analyses without delving into its applications, drug use, dosages, or side effects.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions, starting from base compounds through to the target molecule. For instance, Leuckart reactions have been used to synthesize complex acetamide derivatives, indicating the potential for varied synthetic pathways to obtain similar compounds (Rani et al., 2016).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide's structure was elucidated through IR and MS spectroscopy, highlighting the importance of such techniques in understanding the molecular structure of complex compounds (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Properties

Acetamide compounds can undergo various chemical reactions, including oxidative coupling and N-deprotection, which are critical for modifying the chemical structure for specific applications. Oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride has been demonstrated, showcasing the versatility of acetamide derivatives in chemical reactions (Wang et al., 2018).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and crystalline structure, are essential for their practical application. The hydrogen-bonding arrangement in the crystal of N-phenyl-2-hydroxyacetamide offers insights into the interactions that dictate the physical properties of similar compounds (Perpétuo & Janczak, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of acetamide derivatives can be significantly varied by substituting different functional groups. The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, for instance, provide valuable information on the reactivity and potential chemical modifications of acetamide derivatives (Zhong-cheng & Wan-yin, 2002).

properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-2-22-13-16(19)17-14-7-9-15(10-8-14)23(20,21)18-11-5-3-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZAZKXHVMRYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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